molecular formula C12H10ClN3O B1279481 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile CAS No. 848133-87-9

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

Cat. No. B1279481
M. Wt: 247.68 g/mol
InChI Key: WJPAKTRTDVKOKR-UHFFFAOYSA-N
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Description

The compound 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse pharmacological activities and are often used as key scaffolds in medicinal chemistry for drug development.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles is performed by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper bromide catalyst and potassium carbonate in DMSO at 100°C . Although this method does not directly pertain to the synthesis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile, it provides insight into the type of catalytic and reaction conditions that might be employed for synthesizing similar compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. The specific substituents on the quinoline core, such as amino, chloro, and ethoxy groups, influence the chemical behavior and properties of the compound. The structure of related compounds, such as 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles, has been characterized using techniques like infrared spectroscopy, NMR, elemental analysis, and high-resolution mass spectrometry .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. For example, 1-Amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile can be converted into chloro-acetylamino derivatives and further react with different amines . These reactions can lead to the formation of a variety of heterocyclic compounds, indicating the versatility of quinoline derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's reactivity, solubility, and stability. For instance, the synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles in a basic ionic liquid suggests that the solvent environment can play a significant role in the synthesis and properties of these compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile is utilized in the synthesis of diverse heterocyclic compounds. For example, it has been used in the facile synthesis of substituted cinnoline and benzo[h]cinnoline derivatives, highlighting its role in constructing complex molecular structures (Gomaa, 2003).

Chemical Reactivity Studies

The chemical reactivity of similar quinoline derivatives has been extensively studied. For instance, 6-methylchromone-3-carbonitrile's reactivity towards various nucleophilic reagents has been explored, leading to the formation of diverse heterocyclic systems (Ibrahim & El-Gohary, 2016). Such studies are crucial in understanding and harnessing the reactivity of quinoline derivatives for synthetic applications.

Corrosion Inhibition

Quinoline derivatives, similar in structure to 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile, have been evaluated for their corrosion inhibition properties. A computational study on the adsorption and corrosion inhibition properties of novel quinoline derivatives against the corrosion of iron has provided insights into their potential industrial applications (Erdoğan et al., 2017).

Pharmaceutical Research

In pharmaceutical research, quinoline derivatives have been synthesized and evaluated for their potential as inhibitors of various biological targets. For example, 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile derivatives have been studied as inhibitors of epidermal growth factor receptor (EGFR) kinase, highlighting the therapeutic potential of quinoline compounds in cancer treatment (Wissner et al., 2000).

Antifungal Properties

Quinoline derivatives have also been synthesized and tested for their antifungal properties. A study on 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues revealed their potential in developing new antifungal agents (Gholap et al., 2007).

Safety And Hazards

The safety data sheet for 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile holds great potential for scientific research, enabling advancements in various fields. It was used in the study for synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives .

properties

IUPAC Name

6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-2-17-11-4-10-8(3-9(11)15)12(13)7(5-14)6-16-10/h3-4,6H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPAKTRTDVKOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459494
Record name 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

CAS RN

848133-87-9
Record name 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HR Tsou, EG Overbeek-Klumpers… - Journal of medicinal …, 2005 - ACS Publications
… from 9 g (54.3 mmol) of 4-dimethylaminocrotonic acid hydrochloride was slurried in 20 mL of acetonitrile, and 6.69 g (27 mmol) of 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (22) …
Number of citations: 329 pubs.acs.org
J Fleming - 2019 - researchspace.auckland.ac.nz
Cancer is one of the largest causes of mortality worldwide and is the leading cause of death in New Zealand. Hypoxia is a feature of all cancer types and is defined as a state of reduced …
Number of citations: 0 researchspace.auckland.ac.nz

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